Diafenthiuron
Diafenthiuron
Diafenthiuron is an aromatic ether that is 1,3-diisopropyl-5-phenoxybenzene in which the hydrogen atom at position 2 is substituted by a (tert-butylcarbamothioyl)nitrilo group. An agricultural proinsecticide which is used to control mites, aphids and whitefly in cotton. It has a role as an oxidative phosphorylation inhibitor and a proinsecticide. It is a thiourea acaricide, a thiourea insecticide and an aromatic ether. It is functionally related to a diphenyl ether.
Brand Name:
Vulcanchem
CAS No.:
80060-09-9
VCID:
VC20801798
InChI:
InChI=1S/C23H32N2OS/c1-15(2)19-13-18(26-17-11-9-8-10-12-17)14-20(16(3)4)21(19)24-22(27)25-23(5,6)7/h8-16H,1-7H3,(H2,24,25,27)
SMILES:
CC(C)C1=CC(=CC(=C1NC(=S)NC(C)(C)C)C(C)C)OC2=CC=CC=C2
Molecular Formula:
C23H32N2OS
Molecular Weight:
384.6 g/mol
Diafenthiuron
CAS No.: 80060-09-9
Cat. No.: VC20801798
Molecular Formula: C23H32N2OS
Molecular Weight: 384.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Diafenthiuron is an aromatic ether that is 1,3-diisopropyl-5-phenoxybenzene in which the hydrogen atom at position 2 is substituted by a (tert-butylcarbamothioyl)nitrilo group. An agricultural proinsecticide which is used to control mites, aphids and whitefly in cotton. It has a role as an oxidative phosphorylation inhibitor and a proinsecticide. It is a thiourea acaricide, a thiourea insecticide and an aromatic ether. It is functionally related to a diphenyl ether. |
|---|---|
| CAS No. | 80060-09-9 |
| Molecular Formula | C23H32N2OS |
| Molecular Weight | 384.6 g/mol |
| IUPAC Name | 1-tert-butyl-3-[4-phenoxy-2,6-di(propan-2-yl)phenyl]thiourea |
| Standard InChI | InChI=1S/C23H32N2OS/c1-15(2)19-13-18(26-17-11-9-8-10-12-17)14-20(16(3)4)21(19)24-22(27)25-23(5,6)7/h8-16H,1-7H3,(H2,24,25,27) |
| Standard InChI Key | WOWBFOBYOAGEEA-UHFFFAOYSA-N |
| Isomeric SMILES | CC(C)C1=CC(=CC(=C1NC(=NC(C)(C)C)S)C(C)C)OC2=CC=CC=C2 |
| SMILES | CC(C)C1=CC(=CC(=C1NC(=S)NC(C)(C)C)C(C)C)OC2=CC=CC=C2 |
| Canonical SMILES | CC(C)C1=CC(=CC(=C1NC(=S)NC(C)(C)C)C(C)C)OC2=CC=CC=C2 |
| Melting Point | 146.0 °C |
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